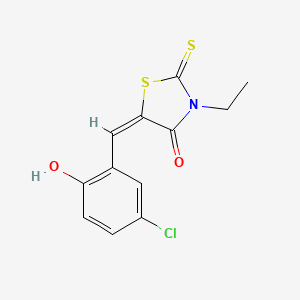![molecular formula C17H19FN4OS B5215370 2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5215370.png)
2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine, commonly known as FPMT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPMT belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of FPMT is not yet fully understood. However, it has been proposed that FPMT exerts its therapeutic effects by inhibiting various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. FPMT has also been shown to bind to dopamine receptors and may have potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
FPMT has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. Additionally, FPMT has been found to increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects. FPMT has also been found to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
FPMT has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, FPMT has been found to be stable under various conditions and can be easily stored. However, there are some limitations to using FPMT in lab experiments. It has been found to be insoluble in water, which may limit its use in certain experiments. Additionally, FPMT has not yet been extensively studied for its toxicity, which may be a concern for some experiments.
将来の方向性
There are several future directions for the study of FPMT. One potential area of research is the development of FPMT derivatives with improved activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of FPMT and its potential therapeutic applications. Finally, the development of new methods for the synthesis of FPMT may lead to improved yields and increased accessibility to this promising compound.
In conclusion, FPMT is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been found to exhibit significant activity against various diseases. Further studies are needed to fully understand the mechanism of action of FPMT and its potential therapeutic applications.
合成法
FPMT has been synthesized using various methods such as a one-pot reaction, a microwave-assisted method, and a solvent-free method. The most common method of synthesis involves the reaction of 4-methyl-2-thiouracil with 4-fluorobenzylpiperazine in the presence of acetic anhydride and triethylamine. The reaction yields FPMT as a white solid with a high yield.
科学的研究の応用
FPMT has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. FPMT has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess anti-inflammatory and analgesic properties. Additionally, FPMT has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
特性
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c1-13-6-7-19-17(20-13)24-12-16(23)22-10-8-21(9-11-22)15-4-2-14(18)3-5-15/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFARQMQWBVFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


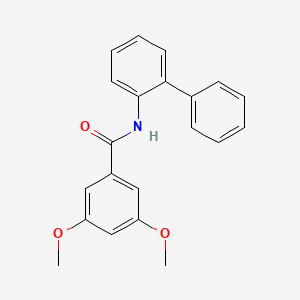
![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)
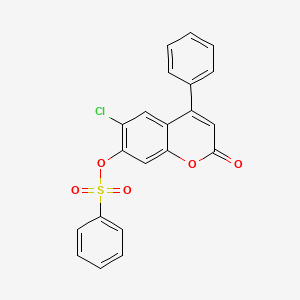
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)
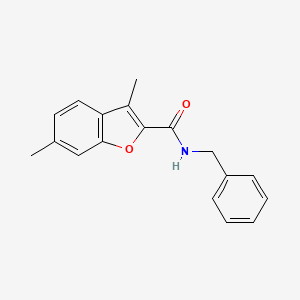
![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)
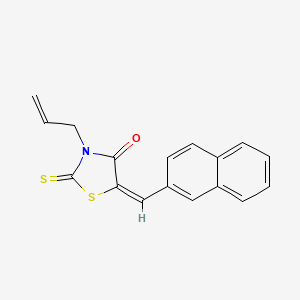
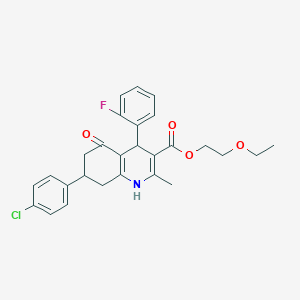
![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
